2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-61-1
VCID: VC4632378
InChI: InChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H
SMILES: C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl
Molecular Formula: C13H16ClN3
Molecular Weight: 249.74

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

CAS No.: 2044713-61-1

Cat. No.: VC4632378

Molecular Formula: C13H16ClN3

Molecular Weight: 249.74

* For research use only. Not for human or veterinary use.

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride - 2044713-61-1

Specification

CAS No. 2044713-61-1
Molecular Formula C13H16ClN3
Molecular Weight 249.74
IUPAC Name 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H
Standard InChI Key IZXSJMCYQOIFKD-UHFFFAOYSA-N
SMILES C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS: 2044713-61-1 ) is a bicyclic aromatic compound comprising a fused imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and an amine at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₆ClN₃, with a molecular weight of 249.74 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2044713-61-1
Molecular FormulaC₁₃H₁₆ClN₃
Molecular Weight249.74 g/mol
SMILESC1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1
InChIKeyVFMYCUDSWBLYMW-UHFFFAOYSA-N

Structural Analysis

The compound features a tetrahydroimidazo[1,2-a]pyridine scaffold, where the pyridine ring is partially saturated (positions 5–8), conferring conformational flexibility. The phenyl group at position 2 and the primary amine at position 3 introduce steric and electronic effects critical for intermolecular interactions . The hydrochloride salt enhances aqueous solubility, a property vital for biological applications.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthetic routes for this compound remain undocumented in public literature , analogous imidazo[1,2-a]pyridines are typically synthesized via:

  • Condensation reactions between 2-aminopyridines and α-haloketones or aldehydes .

  • Cyclization of propargylamines or enaminones under acidic conditions .
    For this derivative, a plausible route involves reacting 2-amino-5,6,7,8-tetrahydropyridine with a phenyl-substituted α-bromoketone, followed by amination and salt formation .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, were computed for common adducts:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺214.13388147.9
[M+Na]⁺236.11582161.0
[M+NH₄]⁺231.16042157.3
[M-H]⁻212.11932152.4

The compound’s logP (partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

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